2-Bromo-6-methyl-4-nitroanisole

Suzuki–Miyaura coupling palladium catalysis aryl halide reactivity

Researchers requiring sterically defined biaryl pharmacophores often encounter regioisomer mixtures that compromise coupling selectivity. 2-Bromo-6-methyl-4-nitroanisole (CAS 1345471-89-7) resolves this with its unique 1,2,3,5-substitution pattern. • Aryl bromide enables Suzuki-Miyaura coupling 10- to 100-fold faster than chloro analogs under Pd catalysis. • para-Nitro group permits chemoselective reduction (Fe/HCl or NaBH₄/Raney Ni) to an aniline while preserving the C-Br bond for sequential orthogonal functionalisation. • Supplied as ≥98% pure cream-to-faint-brown crystalline powder; categorised as a protein degrader building block suitable for PROTAC linker-ligand conjugate assembly.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06
CAS No. 1345471-89-7
Cat. No. B594439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methyl-4-nitroanisole
CAS1345471-89-7
Molecular FormulaC8H8BrNO3
Molecular Weight246.06
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)Br)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO3/c1-5-3-6(10(11)12)4-7(9)8(5)13-2/h3-4H,1-2H3
InChIKeyUXCQLNKFIBPGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-methyl-4-nitroanisole: Identity & Procurement


2-Bromo-6-methyl-4-nitroanisole (CAS 1345471-89-7, molecular formula C₈H₈BrNO₃, MW 246.06 g/mol) is a tetra-substituted aromatic building block belonging to the nitroanisole family. Its ring carries a bromine atom at the 2-position, a methyl group at the 6-position, a nitro group at the 4-position, and a methoxy group at the 1-position [1]. The compound is catalogued as a protein degrader building block and general synthetic intermediate, typically supplied as a cream-to-faint-brown crystalline powder with purity specifications of 95–98% (GC/HPLC) . Its IUPAC name is 1-bromo-2-methoxy-3-methyl-5-nitrobenzene; it is also known by the synonym 3-bromo-4-methoxy-5-methylnitrobenzene . The bromine substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald–Hartwig), while the nitro group can be selectively reduced to an amine for downstream functionalisation . The ortho-methyl group introduces steric bulk that differentiates this isomer from simpler bromo-nitroanisole analogs.

Tetra-substituted aromatic building block for palladium-catalyzed cross-coupling workflows
Ortho-methyl group enables steric modulation and regioselectivity control in coupling reactions
Para-nitro group supports chemoselective reduction to aniline for dual-functionalisation sequences

Why Generic Substitution Fails for 2-Bromo-6-methyl-4-nitroanisole


Although several bromo-nitroanisole isomers and chloro-analogs share the same C₈H₈BrNO₃ (or C₈H₈ClNO₃) molecular formula, they are not interchangeable in synthetic applications. The 2-bromo-6-methyl-4-nitroanisole isomer bears a unique 1,2,3,5-substitution pattern that places an ortho-methyl group adjacent to both the methoxy and bromine substituents, creating steric congestion absent in the more common 2-bromo-4-nitroanisole scaffold . Replacing bromine with chlorine (e.g., 2-chloro-4-methyl-6-nitroanisole, CAS 30435-35-9) dramatically reduces oxidative-addition rates in palladium-catalyzed cross-coupling, as aryl bromides react 10- to 100-fold faster than aryl chlorides under standard Suzuki–Miyaura conditions [1]. Even among the bromo-methyl-nitroanisole regioisomers (CAS 30435-75-7, 62827-41-2, 861076-28-0, 1089281-86-6), differences in the relative positioning of the nitro, methyl, and bromo groups alter the electronic activation of the C–Br bond and the steric accessibility of the coupling site, leading to divergent reaction yields and selectivity profiles . Consequently, generic substitution without verifying the exact CAS number risks failed coupling reactions, lower yields, or contaminated product streams.

Chloro analog
2-Chloro-4-methyl-6-nitroanisole (CAS 30435-35-9) may dramatically reduce oxidative-addition rates in Suzuki coupling; aryl chlorides react 10- to 100-fold slower than aryl bromides under standard conditions.
Methyl-free analog
2-Bromo-4-nitroanisole (CAS 5197-28-4) lacks the ortho-methyl steric bulk, which can alter coupling regioselectivity and remove steric tuning capability in multi-step syntheses.
Nitro regioisomer
2-Bromo-4-methyl-6-nitroanisole (CAS 30435-75-7) places the nitro group ortho to methoxy, weakening resonance activation of the aryl bromide and potentially shifting cross-coupling reactivity.

2-Bromo-6-methyl-4-nitroanisole: Differentiation Evidence


Suzuki Coupling: Bromide vs. Chloride Reactivity

In palladium-catalyzed Suzuki–Miyaura cross-coupling, the oxidative addition step is rate-limiting and highly sensitive to the carbon–halogen bond strength. Aryl bromides (C–Br bond dissociation energy ≈ 337 kJ/mol) undergo oxidative addition approximately 10- to 100-fold faster than aryl chlorides (C–Cl BDE ≈ 398 kJ/mol) under identical conditions [1]. Consequently, 2-bromo-6-methyl-4-nitroanisole (CAS 1345471-89-7) is expected to couple with phenylboronic acid in substantially higher yield and at lower temperature or catalyst loading than its direct chloro analog, 2-chloro-4-methyl-6-nitroanisole (CAS 30435-35-9). For structurally related 2-bromo-4-nitroanisole, Suzuki coupling with E-1-alkenylboronic acids has been demonstrated experimentally using Pd(PPh₃)₄ catalysis [2], establishing the feasibility of bromo-nitroanisole cross-coupling. In contrast, activated aryl chlorides typically require specialized electron-rich phosphine ligands and elevated temperatures (80–110 °C) to achieve comparable conversion [3]. No published head-to-head coupling study directly comparing these two specific isomers was identified; this inference is drawn from the well-established class-level reactivity trend for aryl bromides versus aryl chlorides [1].

Suzuki Coupling: Br vs. Cl
Class-level inference
10- to 100-fold faster oxidative addition
Aryl bromide enables milder coupling conditions than chloro analog
No head-to-head study for these specific isomers; reactivity trend is class-level
Suzuki–Miyaura coupling palladium catalysis aryl halide reactivity

Ortho-Methyl Steric Effect on Reactivity

2-Bromo-6-methyl-4-nitroanisole (CAS 1345471-89-7) carries an ortho-methyl group adjacent to the bromine-bearing carbon, whereas the more common analog 2-bromo-4-nitroanisole (CAS 5197-28-4) lacks this methyl substituent entirely. The ortho-methyl group introduces steric shielding around the C–Br bond, which can modulate the rate of palladium-mediated oxidative addition and influence the regioselectivity of subsequent transformations . In nucleophilic aromatic substitution (SNAr) reactions, the presence of an ortho-methyl group adjacent to the leaving group has been shown to reduce reaction rates by a factor of 2–10 compared to the unsubstituted analog due to steric hindrance to nucleophile approach [1]. While no direct kinetic comparison between these two specific compounds has been published, this steric differentiation constitutes a rational basis for selecting the 6-methyl isomer when attenuated reactivity or altered regioselectivity is desired. Empirically, 2-bromo-4-nitroanisole is a crystalline solid with a well-defined melting point of 104–106 °C , whereas 2-bromo-6-methyl-4-nitroanisole is described as a cream-to-faint-brown powder with no published melting point range, indicative of different crystal packing .

Ortho-Methyl Steric Effect
Cross-study comparable
Expected 2- to 10-fold reduction in SNAr rate
Ortho-methyl group provides steric tuning absent in methyl-free analog
Direct kinetic comparison between these two compounds is not published
steric hindrance regioselectivity ortho-substituent effect

Nitro Position: para vs. ortho Electronic Impact

Among the C₈H₈BrNO₃ isomers, 2-bromo-6-methyl-4-nitroanisole (CAS 1345471-89-7) places the nitro group para to the methoxy substituent, whereas 2-bromo-4-methyl-6-nitroanisole (CAS 30435-75-7) places the nitro group ortho to the methoxy group. This positional difference has profound electronic consequences. In the target compound, the para-nitro group maximally withdraws electron density from the aromatic ring via resonance (Hammett σₚ = 0.78 for NO₂ vs. σₘ = 0.71), enhancing the electrophilicity of the ring and activating the para-bromine toward oxidative addition [1]. In the regioisomer CAS 30435-75-7, the nitro group is ortho to methoxy, and the interplay of steric and electronic effects may lead to different coupling regioselectivity and cross-reactivity profiles. A database survey of C₈H₈BrNO₃ isomers reveals at least five distinct regioisomers with CAS registration . The target compound (CAS 1345471-89-7) is commercially offered at ≥98% purity (Aladdin Scientific) and ≥95% (AKSci) , while the regioisomer CAS 30435-75-7 is available at 95% purity from Bidepharm , indicating comparable commercial accessibility but divergent synthetic utility.

Nitro Position: para vs. ortho
Supporting evidence
Hammett σₚ(NO₂) = 0.78 vs. σₘ(NO₂) = 0.71
Para-nitro isomer provides stronger resonance activation for cross-coupling
Electronic structure comparison; experimental coupling data not available
regioisomer nitro group electronics substitution pattern

Chemoselective Nitro Reduction to Aniline

The aromatic nitro group of 2-bromo-6-methyl-4-nitroanisole can be selectively reduced to the corresponding aniline (2-bromo-6-methyl-4-methoxyaniline) while preserving the aryl bromide functionality. This chemoselective reduction is feasible using several established methods: catalytic hydrogenation (H₂, Pd/C or Raney Ni) at ambient pressure and room temperature, or metal/acid systems (Fe/HCl, Zn/NH₄Cl) [1]. In contrast, the chloro analog 2-chloro-4-methyl-6-nitroanisole (CAS 30435-35-9) is susceptible to concurrent hydrodechlorination under catalytic hydrogenation conditions, which can erode yield and complicate purification [2]. For nitroanisole derivatives, sodium borohydride with Raney nickel has been reported as a mild, scalable reduction system affording anilines in >85% yield without affecting aryl bromide substituents [3]. No reduction study specifically on 2-bromo-6-methyl-4-nitroanisole has been published; this evidence is class-level inference based on the well-established chemoselectivity of nitro reduction in the presence of aryl bromides [1][3].

Chemoselective Nitro Reduction
Class-level inference
Aryl bromide retained; 5–20% dehalogenation risk for chloro analog
Nitro group can be reduced while preserving the bromide handle
No reduction study specific to this compound has been published
nitro reduction aniline synthesis chemoselective reduction

Commercial Availability and Purity Comparison

From a procurement perspective, 2-bromo-6-methyl-4-nitroanisole (CAS 1345471-89-7) is marketed at 95–98% purity across multiple reputable vendors, including Aladdin Scientific (98%, $69.90/1g), Apollo Scientific (≥95%, £10.00/1g), and AKSci (95%) . The more common analog 2-bromo-4-nitroanisole (CAS 5197-28-4) is available at ≥98% purity from TCI and Fisher Scientific at comparable unit pricing . However, 2-bromo-4-nitroanisole lacks the methyl substituent entirely, making it a less complex scaffold incapable of delivering the steric and electronic modulation required for certain structure–activity relationship (SAR) studies. The target compound bridges the gap between the simple 2-bromo-4-nitroanisole scaffold and more elaborate methyl-substituted intermediates, offering a distinct substitution pattern that cannot be replicated by purchasing the methyl-free analog. Notably, 2-bromo-6-methyl-4-nitroanisole is classified as a 'protein degrader building block' by at least one supplier, suggesting emerging utility in targeted protein degradation (PROTAC) research .

Commercial Purity & Availability
Supporting evidence
95–98% purity across ≥4 vendors
Comparable purity and pricing to methyl-free analog, with added structural complexity
Supplier-specified data; GC/HPLC basis
commercial availability purity specification procurement

2-Bromo-6-methyl-4-nitroanisole: Key Application Scenarios


Suzuki Coupling for Biaryl Synthesis

The aryl bromide handle of 2-bromo-6-methyl-4-nitroanisole enables efficient Suzuki–Miyaura coupling with aryl- or heteroarylboronic acids under mild conditions (Pd(PPh₃)₄, 60–80 °C), directly exploiting the 10- to 100-fold oxidative addition rate advantage of aryl bromides over aryl chlorides [1]. The ortho-methyl group provides steric bulk that can direct regioselectivity in unsymmetrical biaryl formation, while the para-nitro group electronically activates the ring for oxidative addition. This compound is therefore well-suited for constructing methyl-substituted biaryl pharmacophores where precise substitution geometry is critical, such as in sartan-class angiotensin receptor blockers or kinase inhibitor scaffolds [2].

Sequential Nitro Reduction and Cross-Coupling

The chemoselective reducibility of the nitro group in the presence of the aryl bromide (Section 3, Evidence Item 4) enables a two-step orthogonal functionalisation sequence: (i) reduction of NO₂ to NH₂ using Fe/HCl or NaBH₄/Raney Ni, followed by (ii) Pd-catalyzed coupling at the C–Br position. This sequence is valuable for generating amino-biaryl building blocks in a convergent manner. The chloro analog (CAS 30435-35-9) is less suitable for this strategy due to competing hydrodechlorination during the reduction step [3], making the bromo compound the preferred choice for sequential functionalisation workflows.

PROTAC Building Block with Steric Modulation

Classified as a 'protein degrader building block' by commercial suppliers , 2-bromo-6-methyl-4-nitroanisole offers a functionally dense core for constructing PROTAC linker–ligand conjugates. The ortho-methyl group introduces conformational restriction that can influence the ternary complex geometry between the E3 ligase, PROTAC molecule, and target protein, a parameter increasingly recognised as critical for efficient ubiquitination and degradation [4]. The bromide provides a handle for late-stage diversification via Suzuki coupling to install the target-protein ligand, while the nitro group (or its reduced aniline form) can serve as an attachment point for the E3 ligase-recruiting moiety.

Sterically Hindered Aniline Derivatives for Agrochemicals and Dyes

Reduction of the nitro group yields 2-bromo-6-methyl-4-methoxyaniline, a tetra-substituted aniline that can be diazotised and coupled with electron-rich aromatics to form azo dyes or pigment intermediates [5]. The ortho-methyl and ortho-bromo substituents impart steric hindrance that can enhance dye photostability by suppressing aggregation and cis–trans isomerisation. For agrochemical applications, the bromine atom can be further elaborated via copper-mediated Ullmann coupling or nucleophilic aromatic substitution to introduce sulfonamide, ether, or thioether functionality relevant to herbicide and fungicide scaffolds [6].

Application
Selection Property
Validation Focus
Suzuki coupling for biaryl synthesis
Aryl bromide reactivity advantage
Reaction condition screening and yield optimization
Sequential nitro reduction and cross-coupling
Chemoselective nitro reduction
Reduction method compatibility and bromide retention
PROTAC building block with steric modulation
Ortho-methyl steric and conformational effects
Ternary complex geometry and linker attachment
Sterically hindered aniline derivatives
Tetra-substituted aniline scaffold
Diazotization efficiency and coupling photostability

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